Dual Mechanism of Action vs. Acetylsalicylic Acid (ASA): Direct Functional Comparison
MED 27 dually inhibits both thromboxane synthase and thromboxane A₂ receptors, whereas acetylsalicylic acid (ASA) only inhibits cyclooxygenase and lacks any effect on TXA₂ receptors [1]. This mechanistic difference translates to distinct functional outcomes: MED 27 blocks aggregation triggered by U46619 (a TXA₂ receptor agonist), while ASA does not [1].
| Evidence Dimension | Mechanism of action |
|---|---|
| Target Compound Data | Dual inhibition: thromboxane synthase (TXA₂ synthesis) + TXA₂ receptor antagonism |
| Comparator Or Baseline | Acetylsalicylic acid (ASA): irreversible COX inhibition only |
| Quantified Difference | Qualitative: MED 27 inhibits U46619-induced aggregation; ASA does not |
| Conditions | Human platelet aggregation assays using U46619 (15-hydroxy-11α,9α-epoxymethanoprosta-5,13-dienoic acid) as stimulus |
Why This Matters
Enables more complete suppression of the thromboxane pathway, making MED 27 a superior tool for studies requiring blockade of both TXA₂ synthesis and receptor-mediated activation.
- [1] Tubaro E, et al. Antiplatelet effect of a new inhibitor of thromboxane synthase and thromboxane A2 receptors. Arzneimittelforschung. 1996 Jan;46(1):35-41. PMID: 8821515. View Source
